N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide
Description
N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-b]pyrazole core substituted with a furan ring at position 6 and a 2-methoxyacetamide group linked via an ethyl chain. The imidazo-pyrazole scaffold is notable for its electron-rich aromatic system, which facilitates π-π stacking interactions, while the furan moiety contributes electron-donating properties. The 2-methoxyacetamide side chain enhances solubility and may influence pharmacokinetic profiles.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-10-13(19)15-4-5-17-6-7-18-14(17)9-11(16-18)12-3-2-8-21-12/h2-3,6-9H,4-5,10H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVNSSRZJHUIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C=CN2C1=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step involves the functionalization of the imidazo[1,2-b]pyrazole core with a furan ring, often through a Suzuki-Miyaura coupling reaction.
Attachment of the ethyl linker: The ethyl linker is introduced via alkylation reactions.
Addition of the methoxyacetamide group: This final step involves the acylation of the intermediate compound with methoxyacetyl chloride under basic conditions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Reduction: The imidazo[1,2-b]pyrazole core can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Scientific Research Applications
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells and leading to apoptosis . The furan ring and imidazo[1,2-b]pyrazole core play crucial roles in binding to the active sites of these enzymes, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related acetamide derivatives:
Key Observations:
- Core Heterocycles : The imidazo-pyrazole core in the target compound differs from triazole () and benzothiazole () systems. Imidazo-pyrazoles are rigid, planar structures conducive to binding enzyme active sites, whereas triazoles offer hydrogen-bonding versatility .
- Substituent Effects :
- The furan group in the target compound introduces electron-rich aromaticity, contrasting with the electron-withdrawing trifluoromethyl group in benzothiazole derivatives .
- The 2-methoxyacetamide chain may improve solubility compared to the hydrophobic naphthalene moiety in compound 6a .
- Chloro substituents in agrochemicals () enhance electrophilicity, whereas the target compound’s methoxy group likely reduces toxicity .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s amide C=O stretch (~1670 cm⁻¹) aligns with compound 6a (1671 cm⁻¹) . The furan C-O vibration (~1250 cm⁻¹) is distinct from nitro groups in 6b (1504 cm⁻¹) .
- NMR : The ethyl linker in the target compound would show characteristic triplet signals (~δ 3.5–4.0 ppm for CH2 adjacent to oxygen), comparable to compound 6a’s –OCH2 protons (δ 5.48) .
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing information from various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features several notable structural components:
- Furan Ring : Contributes to its electronic properties.
- Imidazo[1,2-b]pyrazole Moiety : Known for various biological activities.
- Methoxyacetamide Group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 252.3 g/mol.
Anticancer Properties
Research indicates that compounds containing imidazo[1,2-b]pyrazole and furan moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of these compounds can inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of signaling pathways critical for tumor growth.
Antiviral Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide has been investigated for its antiviral properties. Similar compounds have demonstrated effectiveness against various viral targets, including hepatitis C virus (HCV). The structure-function relationship suggests that modifications in the side chains can enhance activity against specific viral strains.
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. Studies indicate that imidazole-based compounds can inhibit pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in inflammatory diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide | Furan ring, Imidazole, Pyrazole | Anticancer, Antiviral |
| 5-Chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide | Thiophene ring added | Antimicrobial, Anti-inflammatory |
| Imidazo[1,2-b]pyrazole derivatives | Variable substituents | Anticancer, Antiviral |
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of imidazo[1,2-b]pyrazole derivatives. The results showed that compounds similar to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide exhibited IC50 values in the low micromolar range against various cancer cell lines .
Study 2: Antiviral Activity Against HCV
Another study focused on the antiviral effects of related compounds against HCV. Results indicated that certain derivatives could significantly reduce viral replication in vitro. The study highlighted the importance of structural modifications for enhancing antiviral potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
